molecular formula C21H17N3O4S B417258 (2E)-6-BENZYL-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE

(2E)-6-BENZYL-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE

Cat. No.: B417258
M. Wt: 407.4g/mol
InChI Key: JDVYRVFFFJYYJL-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-6-BENZYL-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a thiazolo[3,2-b][1,2,4]triazine core, which is a fused heterocyclic system, and is substituted with benzyl and dimethoxybenzylidene groups.

Properties

Molecular Formula

C21H17N3O4S

Molecular Weight

407.4g/mol

IUPAC Name

(2E)-6-benzyl-2-[(3,4-dimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C21H17N3O4S/c1-27-16-9-8-14(11-17(16)28-2)12-18-20(26)24-21(29-18)22-19(25)15(23-24)10-13-6-4-3-5-7-13/h3-9,11-12H,10H2,1-2H3/b18-12+

InChI Key

JDVYRVFFFJYYJL-LDADJPATSA-N

SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2)OC

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-6-BENZYL-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE typically involves multi-step organic reactions. One common approach is the condensation reaction between S-benzyl dithiocarbazate and 3,4-dimethoxybenzaldehyde . The reaction is carried out in an ethanol solution with a few drops of concentrated sulfuric acid as a catalyst. The mixture is heated over a steam bath, leading to the formation of the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-6-BENZYL-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl and dimethoxybenzylidene groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(2E)-6-BENZYL-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2E)-6-BENZYL-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE involves its interaction with various molecular targets. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell walls or inhibit essential enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-6-BENZYL-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is unique due to its fused heterocyclic system and specific substitution pattern, which confer distinct chemical and biological properties

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